Diethyl 1-(4-chlorobenzyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including ethyl, chlorophenyl, methyl, and nitrophenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated aromatic rings can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines.
Scientific Research Applications
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dihydropyridine ring can also interact with calcium channels, influencing cellular calcium levels and affecting various physiological processes .
Comparison with Similar Compounds
Similar compounds to 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituent groups, which impart unique properties and biological activities. For example, nifedipine is widely used as a calcium channel blocker in the treatment of hypertension, while amlodipine has a longer duration of action .
Properties
Molecular Formula |
C25H25ClN2O6 |
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Molecular Weight |
484.9 g/mol |
IUPAC Name |
diethyl 1-[(4-chlorophenyl)methyl]-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25ClN2O6/c1-4-33-24(29)20-14-27(13-17-7-10-19(26)11-8-17)15-21(25(30)34-5-2)23(20)18-9-6-16(3)22(12-18)28(31)32/h6-12,14-15,23H,4-5,13H2,1-3H3 |
InChI Key |
QTYCGXWVRKWMRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)C)[N+](=O)[O-])C(=O)OCC)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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